molecular formula C15H10Cl2F3NOS B2443366 2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 306732-48-9

2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2443366
CAS RN: 306732-48-9
M. Wt: 380.21
InChI Key: LFWJRASIGNBYPS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetamide group (-CONH2), a sulfanyl group (-SH), and a trifluoromethyl group (-CF3). The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the acetamide group might undergo hydrolysis, and the sulfanyl group could participate in oxidation-reduction reactions. The trifluoromethyl group, being electron-withdrawing, could influence the reactivity of the rest of the molecule .

Scientific Research Applications

  • Vibrational Spectroscopy and Molecular Structure Analysis
    The compound has been characterized for vibrational signatures using Raman and Fourier transform infrared spectroscopy. This is compared with ab initio calculations. Density functional theory (DFT) models help explore geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers of the compound. These studies are vital for understanding the compound's molecular structure and stability (Mary, Pradhan, & James, 2022).

  • Antimicrobial Studies
    Sulfanilamide derivatives, which include similar molecular structures, have been explored for their antibacterial and antifungal activities. These studies are essential in determining the potential use of these compounds as antimicrobial agents (Lahtinen et al., 2014).

  • Conformational Studies and Quantum Chemical Calculations
    The conformations of similar acetamide compounds have been studied using the dipole moment method and quantum chemical calculations. This research is crucial for understanding the compound's physical properties and potential applications in various fields (Ishmaeva et al., 2015).

  • Pharmacokinetic Properties and In-silico Docking
    The pharmacokinetic properties of related compounds have been investigated through absorption, distribution, metabolism, excretion, and toxicity results. In-silico docking studies show inhibition activity against viruses, indicating potential therapeutic applications (Mary, Pradhan, & James, 2022).

  • Synthesis and Characterization for Potential Pesticide Use
    Derivatives of this compound have been characterized by X-ray powder diffraction, indicating potential applications as pesticides. Understanding these compounds' crystal structures is crucial for their development and use in agricultural settings (Olszewska, Pikus, & Tarasiuk, 2008).

  • Anticancer Evaluation
    Similar compounds have been evaluated for their anticancer activities. These studies include screening against cancer cell lines and molecular docking to understand their mechanism of action. This research is vital for developing new anticancer therapies (Zyabrev et al., 2022).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also involve conducting safety assessments and exploring its mechanism of action in more detail .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NOS/c16-9-1-4-11(5-2-9)23-8-14(22)21-10-3-6-13(17)12(7-10)15(18,19)20/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWJRASIGNBYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

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